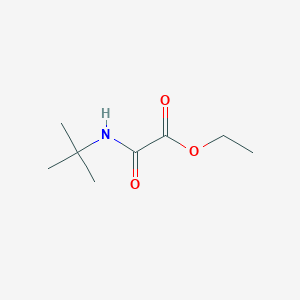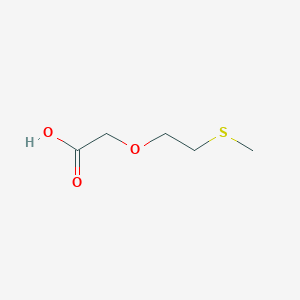
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol
Vue d'ensemble
Description
2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , also known as 2-(3,4,5-trifluorophenyl)ethanol , is a chemical compound with the molecular formula C8H8F3NO . It exists as a hydrochloride salt with the CAS number 1423034-14-3 . The compound features a trifluorophenyl group attached to an aminoethyl moiety.
Applications De Recherche Scientifique
Analytical Techniques and Substance Identification
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a related compound, has been examined through a range of analytical techniques, such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methodologies provide precise identification and characterization of substances, which is crucial for research in pharmacology and materials science (Power et al., 2015).
Catalysis and Ligand Formation
The compound has been involved in the formation of a coordinated 2-aminoethylidene ligand, which through deprotonation and rearrangement, leads to the creation of a complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring. This process is significant in the field of catalysis and the synthesis of new materials (Puerta et al., 2008).
Corrosion Inhibition
A series of molecules including a related compound, 2-amino-4-(4-chlorophenyl)-thiazole, have been studied for their corrosion inhibition performances on iron metal. Density functional theory calculations and molecular dynamics simulations have been used to predict their efficiency, highlighting the compound’s potential in protecting materials from corrosion (Kaya et al., 2016).
Synthesis of Biologically Active Compounds
The related compound has been used in the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside, a compound with significant biological activities against HIV and HBV. This demonstrates the compound’s role in the synthesis of biologically active molecules, which can be crucial for drug discovery and development (Wu et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
As an amino alcohol, it may interact with various enzymes and receptors in the body, leading to changes in cellular function .
Pharmacokinetics
The compound’s metabolism and excretion patterns remain to be determined .
Propriétés
IUPAC Name |
2-amino-2-(3,4,5-trifluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-5-1-4(7(12)3-13)2-6(10)8(5)11/h1-2,7,13H,3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEXZBORTSEZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)

![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)



![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)

![Benzenemethanol, 4-bromo-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3161541.png)



